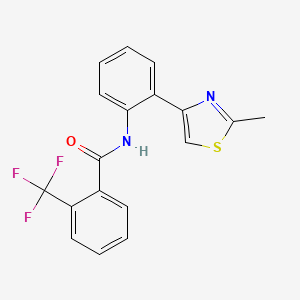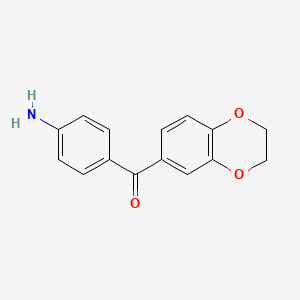![molecular formula C16H19N3O4S B3015834 1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060474-30-6](/img/structure/B3015834.png)
1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azabicyclo[3.2.1]octane group would impart a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the lactam, sulfonyl, and pyridine groups. For example, the lactam could potentially undergo hydrolysis to form an amino acid .Applications De Recherche Scientifique
Conformational Studies and Structural Analysis
Research on related bicyclic and tricyclic compounds has focused on their conformational properties, showcasing the chemical's relevance in structural chemistry. For instance, studies have analyzed the preferred conformations of fused piperidine and pyrrolidine rings in similar structures, providing insight into their stereochemistry and potential reactivity (Li-min Yang et al., 2008). These findings are crucial for understanding the compound's chemical behavior and designing derivatives with desired properties.
Potential as Substance P Antagonists
The compound's framework has been explored for its potential role in developing Substance P antagonists, which are compounds that could modulate the neurotransmitter substance P, involved in pain perception. Research on structurally related compounds has shown that certain transformations can yield products with potential as Substance P antagonists, highlighting the therapeutic possibilities of this compound's derivatives (Joeri Rogiers et al., 2001).
Applications in Kinase Inhibition
The compound's structure is closely related to active metabolites of potent kinase inhibitors, such as PI3 kinase inhibitors, suggesting its potential application in the development of anticancer agents. The stereochemical determination and synthesis of related compounds demonstrate the relevance of such structures in medicinal chemistry and drug discovery (Zecheng Chen et al., 2010).
Electron Transport and Solar Cell Applications
Derivatives of pyrrolidine-dione have been investigated for their electron transport properties, with specific focus on applications in polymer solar cells. The electron-deficient nature of related backbones suggests potential uses of the compound in enhancing solar cell efficiency through improved electron extraction and decreased exciton recombination (Lin Hu et al., 2015).
Antimicrobial Properties
Research has also explored the antimicrobial properties of pyrrolidine-dione derivatives, demonstrating moderate activity against bacterial and fungal species. This suggests that modifications of the compound could lead to the development of new antimicrobial agents (Emmanuel Sopbué Fondjo et al., 2021).
Propriétés
IUPAC Name |
1-(8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-15-5-6-16(21)18(15)13-8-11-3-4-12(9-13)19(11)24(22,23)14-2-1-7-17-10-14/h1-2,7,10-13H,3-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLQKZUKWQKDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3015751.png)
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)
![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)
![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3015756.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B3015758.png)
![ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3015759.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B3015761.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3015768.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B3015770.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B3015774.png)